molecular formula C26H33N3O4 B11133826 1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11133826
M. Wt: 451.6 g/mol
InChI Key: XMFBGEUZCBRKII-GYHWCHFESA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolinone core, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common method includes the reaction of methyl esters of acylpyruvic acid with an aromatic aldehyde and 2-(diethylamino)ethylamine . The reaction conditions often require a solvent such as diphenyl ether and a catalyst like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H33N3O4/c1-5-28(6-2)14-15-29-23(20-8-7-13-27-16-20)22(25(31)26(29)32)24(30)19-9-11-21(12-10-19)33-17-18(3)4/h7-13,16,18,23,30H,5-6,14-15,17H2,1-4H3/b24-22-

InChI Key

XMFBGEUZCBRKII-GYHWCHFESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC(C)C)/O)/C(=O)C1=O)C3=CN=CC=C3

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC(C)C)O)C(=O)C1=O)C3=CN=CC=C3

Origin of Product

United States

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